molecular formula C24H26ClN3O3 B3805491 4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one

4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one

Cat. No.: B3805491
M. Wt: 439.9 g/mol
InChI Key: XWDAOAPGOPQLLZ-UHFFFAOYSA-N
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Description

4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one is a complex organic compound that features a piperidine and piperazine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

4-[1-[2-(4-chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c25-20-9-6-18(7-10-20)12-13-26-16-19(8-11-22(26)29)24(31)27-14-15-28(23(30)17-27)21-4-2-1-3-5-21/h1-7,9-10,19H,8,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDAOAPGOPQLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3)CCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst . This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can then be further reacted with various hydrazines to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one is unique due to its combination of piperidine and piperazine rings, which may contribute to its distinct pharmacological profile and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one

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